

An In-depth Technical Guide on the Solubility and Stability of N-Methylpregabalin

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Compound of Interest

Compound Name: *N*-Methylpregabalin

Cat. No.: B564254

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Disclaimer: Publicly available, quantitative data on the solubility and stability of **N-Methylpregabalin** is limited. This guide provides a comprehensive overview based on the known properties of its parent compound, Pregabalin, and outlines detailed experimental protocols for determining these characteristics.

N-Methylpregabalin, the primary metabolite of the widely used anticonvulsant and analgesic drug Pregabalin, is a key compound of interest in pharmaceutical research and development. [1][2][3] Understanding its physicochemical properties, particularly solubility and stability, is crucial for its synthesis, formulation, and analytical characterization. This technical guide consolidates the available information and presents detailed methodologies for its empirical determination.

Physicochemical Properties of N-Methylpregabalin

N-Methylpregabalin, chemically known as (3*S*)-5-methyl-3-(methylaminomethyl)hexanoic acid, has a molecular formula of C9H19NO2 and a molecular weight of approximately 173.25 g/mol. [4] While specific experimental data on its solubility and stability are not extensively reported, inferences can be drawn from its parent compound, Pregabalin.

Inferred Properties based on Pregabalin:

- Solubility: Pregabalin is freely soluble in aqueous solutions, with a reported solubility of over 30 mg/mL across a wide pH range (1-13). [1][5] Given the structural similarity, **N**-

Methylpregabalin is also expected to exhibit good aqueous solubility. The presence of the methyl group on the amine may slightly increase its lipophilicity compared to Pregabalin.

- Stability: Pregabalin is known to be thermally stable and non-hygroscopic.[1] However, like other gamma-amino acid derivatives such as Gabapentin, Pregabalin can undergo degradation, primarily through lactamization, especially under forced degradation conditions (acidic, basic, oxidative, and photolytic stress).[6][7][8] It is highly probable that **N-Methylpregabalin** follows a similar degradation pathway.

Quantitative Data Summary

As of the latest literature review, specific quantitative solubility and stability data for **N-Methylpregabalin** are not publicly available. The following tables are presented as templates to be populated upon the execution of the experimental protocols outlined in the subsequent sections.

Table 1: Solubility of **N-Methylpregabalin** in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Water	25	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined
Methanol	25	Data to be determined	Data to be determined
DMSO	25	Data to be determined	Data to be determined
Acetonitrile	25	Data to be determined	Data to be determined

Table 2: pH-Dependent Aqueous Solubility of **N-Methylpregabalin** at 25°C

pH	Buffer System	Solubility (mg/mL)	Molar Solubility (mol/L)
1.2	HCl	Data to be determined	Data to be determined
4.5	Acetate	Data to be determined	Data to be determined
6.8	Phosphate	Data to be determined	Data to be determined
7.4	Phosphate	Data to be determined	Data to be determined
9.0	Borate	Data to be determined	Data to be determined

Table 3: Summary of Forced Degradation Studies of **N**-Methylpregabalin

Stress Condition	% Degradation	Major Degradation Product(s)
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h)	Data to be determined	Structure to be determined
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h)	Data to be determined	Structure to be determined
Oxidation (e.g., 3% H ₂ O ₂ , 25°C, 24h)	Data to be determined	Structure to be determined
Thermal (e.g., 80°C, 72h)	Data to be determined	Structure to be determined
Photolytic (e.g., ICH Q1B options)	Data to be determined	Structure to be determined

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of **N**-Methylpregabalin.

Objective: To determine the equilibrium solubility of **N**-Methylpregabalin in various solvents and at different pH values.

Methodology: Shake-Flask Method

- Preparation of Saturated Solutions:
 - Add an excess amount of **N-Methylpregabalin** to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, ethanol, phosphate buffer of varying pH).
 - Ensure enough solid is present to achieve saturation, with undissolved solid remaining at equilibrium.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker bath (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., $0.45 \mu\text{m}$ PTFE) to remove any undissolved particles.
 - Immediately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
 - Calculate the concentration of **N-Methylpregabalin** in the original saturated solution based on the dilution factor.

Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of **N-Methylpregabalin** under various stress conditions.

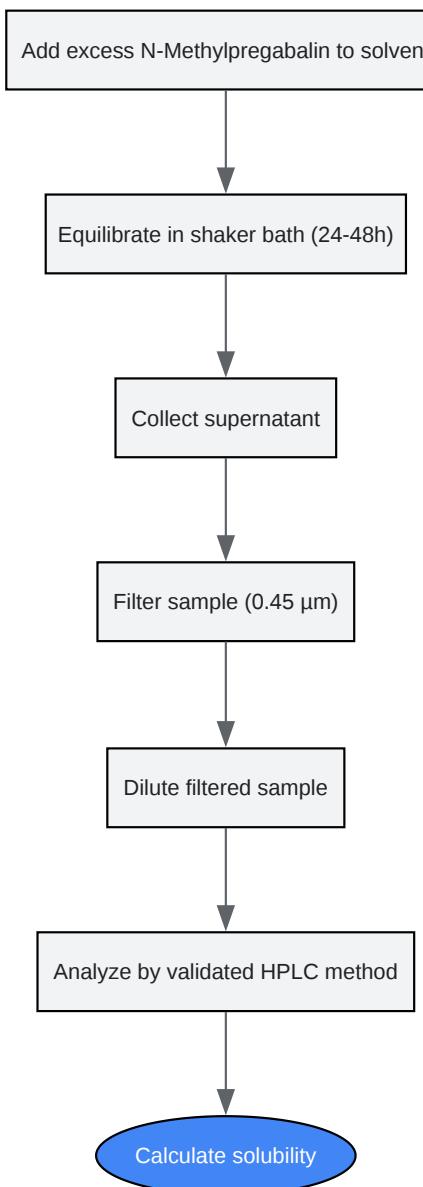
Methodology: HPLC-UV/MS

- Chromatographic System Development:
 - Column: A C18 reversed-phase column is a suitable starting point.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products.
 - Detection: A photodiode array (PDA) detector is useful for assessing peak purity. A mass spectrometer (MS) detector is invaluable for the identification of degradation products.
- Forced Degradation Studies:
 - Preparation of Stock Solution: Prepare a stock solution of **N-Methylpregabalin** in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
 - Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and heat (e.g., at 60-80°C) for a defined period.
 - Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and heat (e.g., at 60-80°C) for a defined period.
 - Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating.
 - Thermal Degradation: Expose a solid sample of **N-Methylpregabalin** to dry heat (e.g., 80°C) in a stability chamber. Also, heat a solution of the compound.
 - Photostability: Expose a solution of **N-Methylpregabalin** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

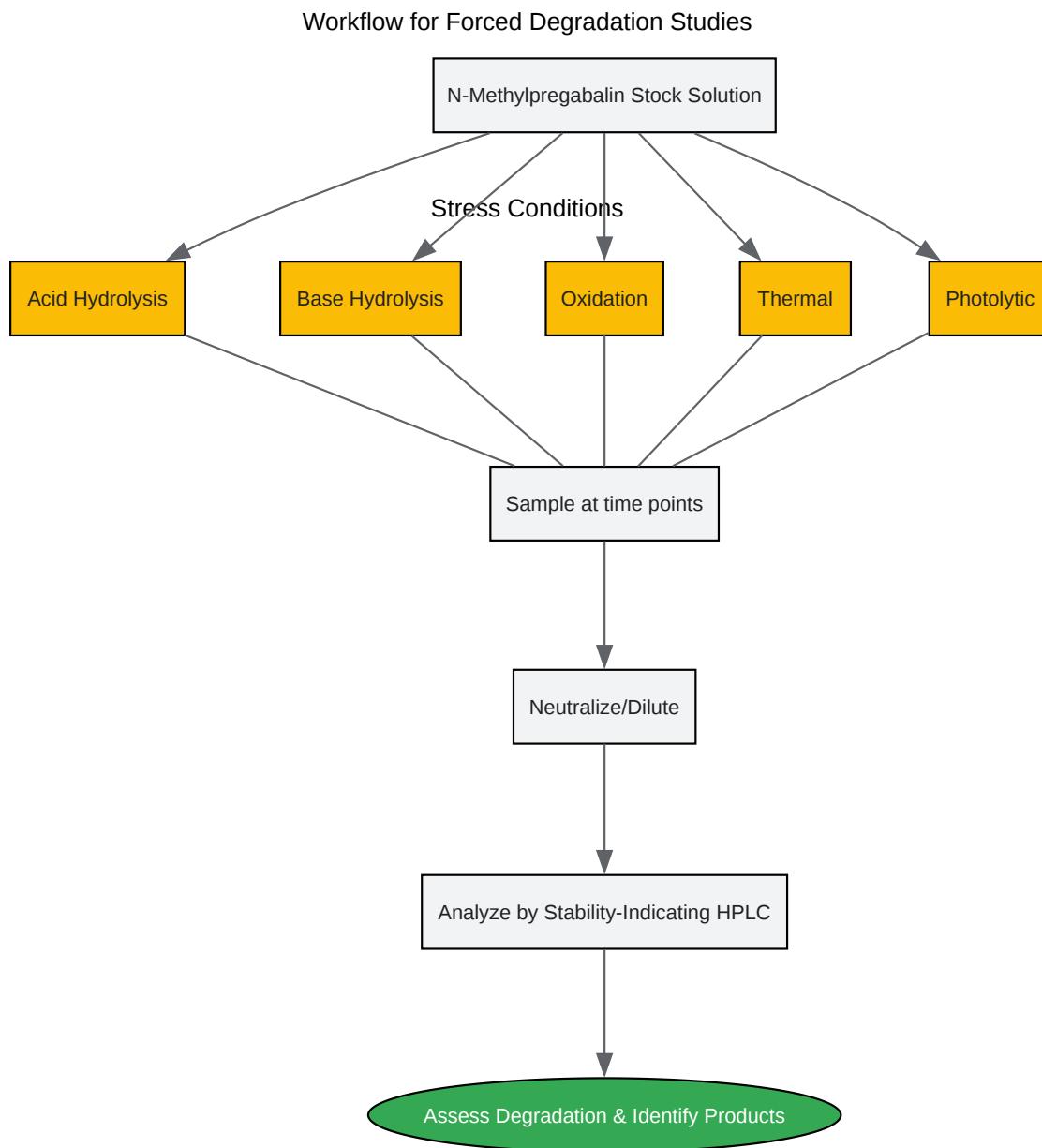
- Sample Analysis:
 - At appropriate time points, withdraw samples from the stress conditions.
 - Neutralize the acidic and basic samples before analysis.
 - Dilute all samples to a suitable concentration and analyze using the developed stability-indicating HPLC method.
 - Analyze an unstressed sample as a control.
- Data Evaluation:
 - Determine the percentage of degradation of **N-Methylpregabalin**.
 - Assess the peak purity of the **N-Methylpregabalin** peak in the stressed samples.
 - Identify and characterize any significant degradation products using MS and other spectroscopic techniques if necessary.

Visualizations

Workflow for Solubility Determination

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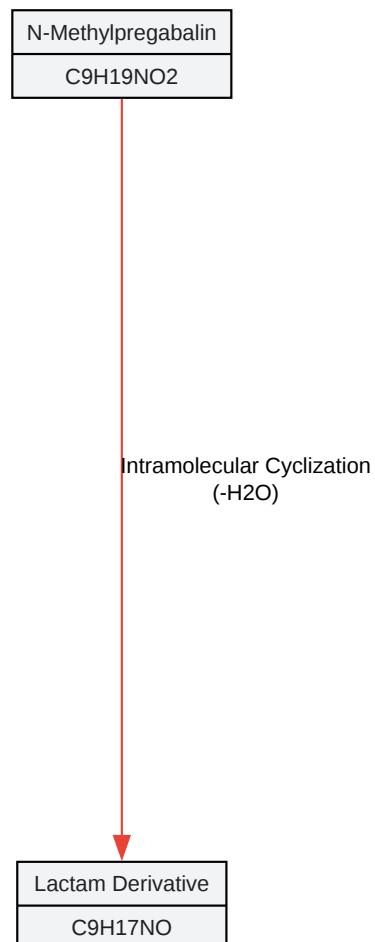
Caption: Workflow for determining the solubility of **N-Methylpregabalin**.



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Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathway of N-Methylpregabalin

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Caption: Postulated primary degradation pathway via lactamization.

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